molecular formula C24H24N4O2 B275744 N2,N3-BIS(4-ETHOXYPHENYL)QUINOXALINE-2,3-DIAMINE

N2,N3-BIS(4-ETHOXYPHENYL)QUINOXALINE-2,3-DIAMINE

Cat. No.: B275744
M. Wt: 400.5 g/mol
InChI Key: MDPNKDDPOBCEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine is an organic compound with a complex structure that includes quinoxaline and ethoxy-phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine typically involves the reaction of quinoxaline derivatives with ethoxy-phenyl amines. One common method is the condensation reaction between 2,3-diaminoquinoxaline and 4-ethoxybenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

N,N’-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its quinoxaline core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine is unique due to its specific combination of quinoxaline and ethoxy-phenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

2-N,3-N-bis(4-ethoxyphenyl)quinoxaline-2,3-diamine

InChI

InChI=1S/C24H24N4O2/c1-3-29-19-13-9-17(10-14-19)25-23-24(28-22-8-6-5-7-21(22)27-23)26-18-11-15-20(16-12-18)30-4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

MDPNKDDPOBCEGO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)OCC

Origin of Product

United States

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